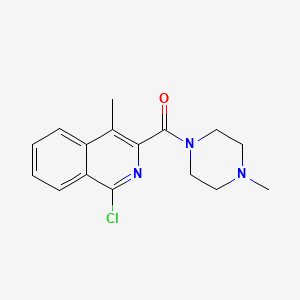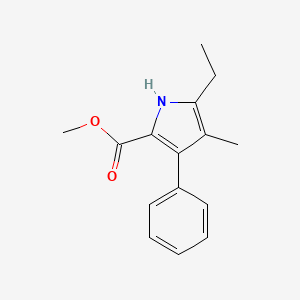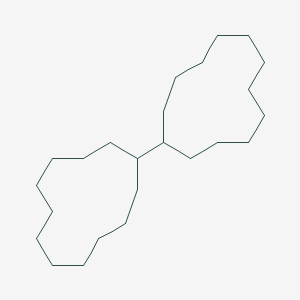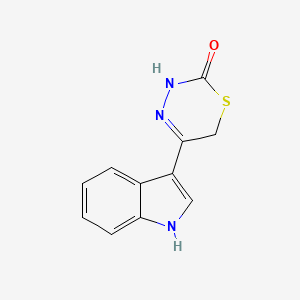
5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one is a heterocyclic compound that features an indole moiety fused with a thiadiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one typically involves the condensation of indole derivatives with thiadiazine precursors. One common method involves the reaction of isatins with carbon disulfide and dialkyl acetylenedicarboxylates in the presence of a base such as tributylphosphine . This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the desired thiadiazinanone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the thiadiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiadiazine rings.
Applications De Recherche Scientifique
5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide
- **(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivatives
- **5-(3H-indol-3-ylidene)-N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-oxadiazol-2-amine
Uniqueness
5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one is unique due to its combination of an indole moiety with a thiadiazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be seen in other similar compounds.
Propriétés
Numéro CAS |
88038-34-0 |
|---|---|
Formule moléculaire |
C11H9N3OS |
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
5-(1H-indol-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C11H9N3OS/c15-11-14-13-10(6-16-11)8-5-12-9-4-2-1-3-7(8)9/h1-5,12H,6H2,(H,14,15) |
Clé InChI |
GIKNTSJNCXHMKI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NNC(=O)S1)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


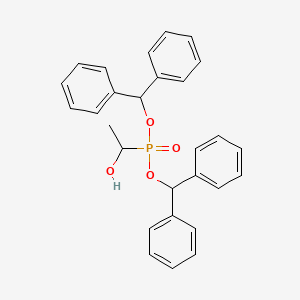

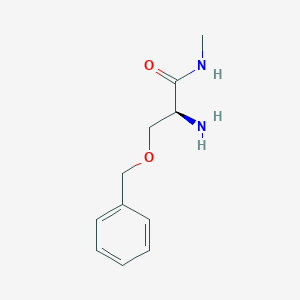
![1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene](/img/structure/B14389135.png)
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)
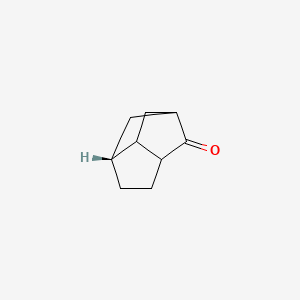

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
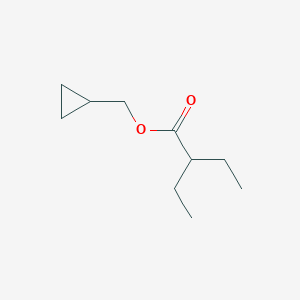
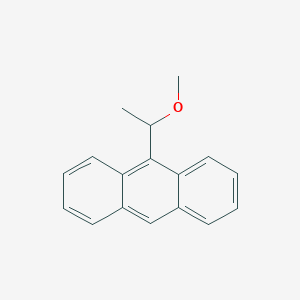
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
